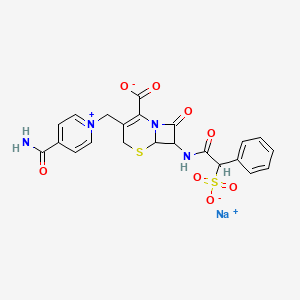

cefsulodin sodium

Description

A pyridinium-substituted semisynthetic, broad-spectrum antibacterial used especially for Pseudomonas infections in debilitated patients.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REACMANCWHKJSM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N4NaO8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cefsulodin Sodium

Introduction

Cefsulodin sodium is a semi-synthetic, third-generation cephalosporin antibiotic distinguished by its narrow and potent spectrum of activity, primarily against Pseudomonas aeruginosa.[1][2][3][4] Structurally, it belongs to the β-lactam class of antibiotics, characterized by a core four-membered lactam ring.[1] Its unique efficacy against P. aeruginosa, an opportunistic pathogen known for its intrinsic and acquired resistance mechanisms, makes its mechanism of action a significant area of study for researchers and drug development professionals. This document provides a detailed examination of the molecular interactions, target specificity, quantitative efficacy, and relevant experimental methodologies related to this compound.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Like all β-lactam antibiotics, the primary mechanism of action for cefsulodin is the disruption of bacterial cell wall synthesis.[1][3] The bacterial cell wall's structural integrity is maintained by a cross-linked polymer called peptidoglycan. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][3]

Cefsulodin exerts its bactericidal effect through the following steps:

-

PBP Targeting : Cefsulodin's structure mimics the D-alanyl-D-alanine moiety of the natural PBP substrate. This allows it to bind to the active site of PBPs.

-

Covalent Inactivation : The strained β-lactam ring of cefsulodin is attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This process effectively inactivates the PBP.[5]

-

Inhibition of Transpeptidation : With the PBPs inactivated, the crucial transpeptidation (cross-linking) step of peptidoglycan synthesis is blocked.[1][6]

-

Cell Lysis : The inhibition of cell wall maintenance and synthesis, coupled with the activity of bacterial autolytic enzymes, leads to a loss of cell wall integrity. The cell can no longer withstand its internal osmotic pressure, resulting in cell lysis and bacterial death.[1][3]

Target Specificity and PBP Binding Profile

Cefsulodin's antibacterial spectrum is largely defined by its differential affinity for the PBPs of various bacterial species. It is particularly noted for its high affinity for the PBPs of P. aeruginosa, which contributes to its potent activity against this pathogen.[7] In contrast, it binds poorly to the PBPs of many other bacteria, explaining its narrow spectrum.[7]

The specific binding profile of cefsulodin has been characterized in several key bacterial species. This selectivity is crucial for its clinical application and for understanding potential resistance mechanisms.

| Organism | Target PBPs | Notes |

| Pseudomonas aeruginosa | PBP1a, PBP1b, PBP3 | Binds with high affinity.[7][8] Does not bind to PBP2, PBP4, or PBP5.[8] |

| Escherichia coli | PBP1a, PBP1b | Shows a binding efficacy approximately 10 times higher for PBP1a than for PBP1b.[6] |

| Streptococcus pneumoniae | PBP3 | Demonstrates selective inhibition of PBP3 in this species.[9] |

Quantitative Efficacy Data

The in vitro potency of cefsulodin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit 90% of tested isolates.

| Organism | MIC90 (µg/mL) | Susceptibility Breakpoint (Tentative) |

| Pseudomonas aeruginosa | 3.1[8] | ≤ 16 µg/mL[2] |

| Staphylococcus aureus | 8[8] | Not established |

| Staphylococcus epidermidis | 8[8] | Not established |

| Streptococcus pneumoniae | 12[8] | Not established |

| Streptococcus pyogenes | 12[8] | Not established |

Mechanisms of Resistance

Bacterial resistance to cefsulodin, like other β-lactams, is a significant clinical concern. The primary mechanism of resistance is the enzymatic degradation of the antibiotic by β-lactamases.[1]

β-Lactamase-Mediated Hydrolysis β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Cefsulodin exhibits a degree of stability against some chromosomally mediated β-lactamases.[7] However, it can be slowly hydrolyzed by certain plasmid-mediated enzymes, such as TEM-type β-lactamases, and by enzymes produced by highly carbenicillin-resistant strains of P. aeruginosa.[10][11]

Other potential, though less emphasized, resistance mechanisms for P. aeruginosa include modifications to the target PBPs that reduce binding affinity and the action of multidrug efflux pumps that actively remove the antibiotic from the cell.[12]

Experimental Protocols

Protocol 1: PBP Binding Affinity Determination (Competition Assay)

This method is used to determine the binding affinity of cefsulodin to specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam, such as Bocillin FL.[6][9]

Methodology:

-

Bacterial Culture and Membrane Preparation : Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase. Harvest cells by centrifugation, wash, and lyse them to prepare a total membrane fraction containing the PBPs.

-

Competitive Incubation : Aliquots of the membrane preparation are incubated with varying concentrations of cefsulodin for a defined period (e.g., 15 minutes at room temperature) to allow for binding to PBPs.

-

Fluorescent Labeling : Add a fixed, saturating concentration of Bocillin FL to each aliquot and incubate for an additional period (e.g., 10 minutes). Bocillin FL will bind to any PBPs not already occupied by cefsulodin.

-

Reaction Termination : Stop the labeling reaction by adding sodium dodecyl sulfate (SDS) sample buffer.

-

SDS-PAGE : Separate the PBP-containing membrane proteins by SDS-polyacrylamide gel electrophoresis.

-

Fluorescence Scanning : Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of each PBP band will be inversely proportional to the amount of cefsulodin that bound to it.

-

Data Analysis : Quantify the fluorescence intensity of each PBP band. The 50% inhibitory concentration (IC50), the concentration of cefsulodin required to inhibit 50% of Bocillin FL binding, is then calculated for each PBP.[6]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antibiotic against a specific bacterial isolate.[13][14]

Methodology:

-

Prepare Antibiotic Dilutions : Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Prepare Bacterial Inoculum : Grow a culture of the test organism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate containing the cefsulodin dilutions. Include a positive control well (no antibiotic) and a negative control well (no bacteria).

-

Incubation : Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results : The MIC is determined as the lowest concentration of cefsulodin at which there is no visible bacterial growth (turbidity).[15]

Protocol 3: β-Lactamase Stability Assay

This protocol assesses the susceptibility of cefsulodin to hydrolysis by β-lactamase enzymes.

Methodology:

-

Enzyme Preparation : Prepare a solution of the purified β-lactamase enzyme or a crude cell lysate from a β-lactamase-producing bacterial strain in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Reaction Mixture : Combine a known concentration of cefsulodin with the enzyme preparation in a reaction vessel.

-

Incubation : Incubate the mixture at a controlled temperature (e.g., 37°C).

-

Sampling : At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture and immediately stop the enzymatic reaction, for instance, by adding a denaturing agent or by rapid freezing.

-

Quantification : Measure the concentration of the remaining intact cefsulodin in each aliquot. This is typically done using High-Performance Liquid Chromatography (HPLC) or a microbiological assay where the residual antibiotic activity is tested against a susceptible indicator strain.[16]

-

Data Analysis : Plot the concentration of cefsulodin versus time to determine the rate of hydrolysis. A stable compound will show little to no decrease in concentration over time.

References

- 1. agscientific.com [agscientific.com]

- 2. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Cefsulodin | C22H20N4O8S2 | CID 656575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. agscientific.com [agscientific.com]

- 6. Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition | PLOS One [journals.plos.org]

- 7. Activity of cefsulodin and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Mechanisms of Antibiotic and Biocide Resistance That Contribute to Pseudomonas aeruginosa Persistence in the Hospital Environment [mdpi.com]

- 13. EUCAST: MIC Determination [eucast.org]

- 14. youtube.com [youtube.com]

- 15. idexx.dk [idexx.dk]

- 16. scispace.com [scispace.com]

Cefsulodin Sodium: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefsulodin sodium is a third-generation cephalosporin antibiotic with a narrow but potent spectrum of activity, primarily targeting Pseudomonas aeruginosa. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental methodologies for assessing its biological activity and physicochemical characteristics are presented, alongside a comprehensive summary of its quantitative properties in structured tables. Furthermore, this guide includes visual representations of its chemical structure, experimental workflows, and its inhibitory effect on the bacterial cell wall synthesis pathway, designed to be a valuable resource for researchers and professionals in the field of drug development and microbiology.

Chemical Structure and Physicochemical Properties

This compound is a semi-synthetic cephalosporin characterized by a β-lactam ring fused to a dihydrothiazine ring, with a substituted acyl side chain and a pyridinium group.[1][2] The sodium salt form enhances its solubility in aqueous media.

Chemical Structure

The chemical structure of this compound is systematically named sodium (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its formulation, delivery, and understanding its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₂H₁₉N₄NaO₈S₂ | [3][4] |

| Molecular Weight | 554.53 g/mol (anhydrous basis) | [3][4] |

| CAS Number | 52152-93-9 | [3][4] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 175 °C | [1][5] |

| Solubility | Freely soluble in water; soluble in ethanol. | [1][3] |

| Water Solubility | 50 g/L at 20 °C | [5] |

| Storage Conditions | -20°C for long-term storage | [3][6] |

| pH (aqueous solution) | 3.3 - 4.8 | [7] |

| Optical Rotation | +16.5° to +20.0° | [7] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs).[2][8]

Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by PBPs. Cefsulodin specifically binds to and inactivates PBP1a and PBP1b in Pseudomonas aeruginosa.[2] This inhibition prevents the formation of a stable peptidoglycan layer, leading to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[1]

Antibacterial Spectrum

Cefsulodin exhibits a narrow spectrum of activity, with high potency against Pseudomonas aeruginosa.[1] It also shows activity against some isolates of Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, and Streptococcus pyogenes.[3] However, it has limited to no significant activity against other Gram-negative bacteria and anaerobic bacteria.[1]

Table 2: Antibacterial Spectrum of Cefsulodin

| Organism | Activity | References |

| Pseudomonas aeruginosa | Highly Active | [1][3][9] |

| Staphylococcus aureus | Active against select isolates | [3][9] |

| Staphylococcus epidermidis | Active against select isolates | [3] |

| Streptococcus pneumoniae | Active against select isolates | [3] |

| Streptococcus pyogenes | Active against select isolates | [3] |

| Other Gram-negative bacteria | Limited to no activity | [1] |

| Anaerobic bacteria | Limited to no activity | [1] |

Experimental Protocols

This section outlines the general methodologies for determining key parameters of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Standard methods include broth dilution and agar dilution.

Broth Microdilution Method:

-

Preparation of Cefsulodin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of cefsulodin that shows no visible bacterial growth.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is used to quantify the drug substance and to detect the presence of any degradation products.

-

Forced Degradation Studies: Subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

-

Chromatographic System:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), delivered in an isocratic or gradient mode.

-

Detector: A UV detector set at an appropriate wavelength (e.g., 254 nm).

-

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve the cefsulodin peak from all degradation product peaks.

-

Stability Testing: Store samples of this compound under defined conditions (e.g., temperature, humidity) and analyze them at specified time points using the validated HPLC method to determine the remaining concentration of the active substance and the formation of any degradants.

Conclusion

This compound remains a significant antibiotic for the targeted treatment of Pseudomonas aeruginosa infections. Its well-defined chemical structure and physicochemical properties, coupled with a specific mechanism of action against key bacterial enzymes, underscore its clinical utility. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of its properties, which is essential for ongoing research, quality control, and the development of new therapeutic strategies. The provided data and visualizations serve as a comprehensive resource for professionals dedicated to advancing the fields of pharmaceutical science and infectious disease management.

References

- 1. KEGG PATHWAY: Peptidoglycan biosynthesis - Pseudomonas aeruginosa LESB58 [kegg.jp]

- 2. academic.oup.com [academic.oup.com]

- 3. Biosynthesis of peptidoglycan in Pseudomonas aeruginosa. 1. The incorporation of peptidoglycan into the cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

- 6. Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition | PLOS One [journals.plos.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. KEGG PATHWAY: Peptidoglycan biosynthesis - Pseudomonas aeruginosa PAO1 [kegg.jp]

The Discovery and In-Depth Technical Profile of Cefsulodin: A Targeted Approach to Pseudomonas aeruginosa

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefsulodin, a semi-synthetic, third-generation cephalosporin, represents a significant milestone in the targeted therapy of infections caused by Pseudomonas aeruginosa. Discovered by Takeda Pharmaceutical Company in 1977, this narrow-spectrum antibiotic exhibits potent bactericidal activity against this opportunistic pathogen, which is a major cause of nosocomial infections.[1] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, in vitro activity, pharmacokinetics, and key experimental methodologies related to cefsulodin.

Discovery and Development History

The quest for new and effective antibiotics in the mid-20th century led to the exploration of numerous chemical scaffolds. The cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), proved to be a versatile starting point for the synthesis of a wide range of derivatives with varying antibacterial spectra and pharmacological properties. In 1977, researchers at Takeda Pharmaceutical Company in Japan successfully synthesized cefsulodin (initially designated as SCE-129). A New Drug Application (NDA) for cefsulodin, under the brand name Cefonomil, was filed with the U.S. Food and Drug Administration (FDA) in 1985 by TAP Pharmaceuticals.[1] Although it was never marketed in the United States, it saw clinical use in other parts of the world, most notably Japan.

The development of cefsulodin was driven by the urgent need for a potent and specific agent against P. aeruginosa, a bacterium notorious for its intrinsic and acquired resistance to many antibiotics. Early studies demonstrated its remarkable in vitro activity against clinical isolates of P. aeruginosa, surpassing that of many contemporary anti-pseudomonal agents.

Mechanism of Action: Targeting Peptidoglycan Synthesis

Like other β-lactam antibiotics, cefsulodin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary molecular target of cefsulodin in Pseudomonas aeruginosa is Penicillin-Binding Protein 3 (PBP3). PBPs are a group of enzymes essential for the final steps of peptidoglycan biosynthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of adjacent glycan strands, thereby providing structural integrity to the cell wall.

By binding to and acylating the active site of PBP3, cefsulodin effectively inactivates the enzyme. This inhibition of peptidoglycan cross-linking leads to the formation of a defective cell wall that is unable to withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death. The specificity of cefsulodin for PBP3 in P. aeruginosa is a key determinant of its narrow spectrum of activity.

Data Presentation

In Vitro Activity

Cefsulodin's in vitro activity is primarily directed against P. aeruginosa. The following tables summarize the minimum inhibitory concentrations (MICs) of cefsulodin against various clinical isolates.

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Pseudomonas aeruginosa | 170 | 2 | 8 | [2] |

| Pseudomonas aeruginosa | 50 | - | - | [3] |

Table 1: In Vitro Activity of Cefsulodin against Pseudomonas aeruginosa

| Antibiotic | Geometric Mean MIC (mg/L) against Ticarcillin-Resistant P. aeruginosa |

| Cefsulodin | 15 |

| Ceftazidime | 2.1 |

| Ticarcillin | 1499 |

Table 2: Comparative In Vitro Activity against Ticarcillin-Resistant P. aeruginosa

Pharmacokinetics

The pharmacokinetic profile of cefsulodin has been extensively studied in humans. The drug is administered parenterally, and its elimination is primarily via the kidneys.

| Patient Group (Creatinine Clearance) | Half-life (t½) (hours) | Plasma Clearance (CLp) (mL/min) | Volume of Distribution (Vd) (L/kg) | Reference |

| Group I (>100 mL/min) | 1.77 | 136 | 0.26 | [4] |

| Group II (12-42 mL/min) | 6.37 | 49.6 | 0.26 | [4] |

| Group III (<10 mL/min) | 10.12 | 27.2 | 0.26 | [4] |

| Cystic Fibrosis Patients | 1.53 | 117.3 | 0.242 | [5][6] |

Table 3: Pharmacokinetic Parameters of Cefsulodin in Different Patient Populations

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Cefsulodin standard powder

-

Mueller-Hinton agar

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., Steers replicator)

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of cefsulodin in a suitable solvent (e.g., sterile distilled water or buffer) at a known concentration.

-

Preparation of Agar Plates: Melt Mueller-Hinton agar and cool to 45-50°C. Add appropriate volumes of the cefsulodin stock solution to the molten agar to achieve the desired final concentrations in a series of two-fold dilutions. Pour the agar into sterile petri dishes and allow to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Prepare a suspension of the test organism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Using a multipoint inoculator, apply a standardized volume of the bacterial suspension to the surface of each agar plate, including the control plate.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of cefsulodin that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding)

This assay is used to determine the affinity of cefsulodin for its target PBPs.

Materials:

-

Bacterial cell membranes containing PBPs

-

Radiolabeled penicillin (e.g., [³H]benzylpenicillin or ¹²⁵I-labeled penicillin derivative)

-

Varying concentrations of unlabeled cefsulodin

-

SDS-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

-

Fluorography or autoradiography equipment

Procedure:

-

Membrane Preparation: Isolate the cell membranes from the test organism (P. aeruginosa) containing the PBPs.

-

Competitive Binding: Incubate the bacterial membranes with a fixed, saturating concentration of radiolabeled penicillin in the presence of increasing concentrations of unlabeled cefsulodin. A control reaction with no unlabeled competitor is also included.

-

Termination of Reaction: Stop the binding reaction by adding a surplus of unlabeled penicillin or by heat denaturation.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by SDS-PAGE.

-

Detection: Visualize the radiolabeled PBPs by fluorography or autoradiography.

-

Analysis: The intensity of the radiolabeled PBP bands will decrease as the concentration of unlabeled cefsulodin increases, indicating competition for the same binding sites. The concentration of cefsulodin that inhibits 50% of the binding of the radiolabeled penicillin (IC₅₀) can be determined, which is inversely proportional to its binding affinity.

Mandatory Visualizations

Conclusion

Cefsulodin stands as a testament to the power of targeted antibiotic development. Its discovery provided a much-needed therapeutic option for infections caused by the challenging pathogen Pseudomonas aeruginosa. While its clinical use has been superseded by broader-spectrum agents in many regions, the study of cefsulodin continues to provide valuable insights into the mechanisms of antibiotic action, bacterial resistance, and the principles of rational drug design. This technical guide serves as a comprehensive resource for researchers and professionals in the field, encapsulating the key scientific knowledge surrounding this important cephalosporin.

References

- 1. Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Cefsulodin, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of cefsulodin, other beta-lactams, and aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefsulodin pharmacokinetics in patients with various degrees of renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-dose pharmacokinetics of cefsulodin in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-dose pharmacokinetics of cefsulodin in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Cefsulodin Sodium: A Third-Generation Cephalosporin with Targeted Anti-Pseudomonal Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefsulodin sodium is a third-generation cephalosporin antibiotic with a notably specific spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1][2] Discovered in 1977 by Takeda Pharmaceutical Company, it has carved out a niche in both clinical and laboratory settings.[1] This technical guide provides a comprehensive overview of this compound, focusing on its classification, mechanism of action, antimicrobial spectrum, and the experimental methodologies used to characterize its activity.

Classification and Chemical Properties

Cefsulodin is classified as a third-generation cephalosporin.[1][2][3][4][5][6][7][8] This class of antibiotics is characterized by a beta-lactam ring fused to a dihydrothiazine ring. The chemical structure of cefsulodin includes a pyridinium-substituted methyl group at position 3 and a sulfo group on the acyl side chain, which contributes to its specific activity.[9]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C22H19N4NaO8S2 |

| Molecular Weight | 554.5 g/mol |

| CAS Number | 52152-93-9 |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in water and ethanol |

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Like other beta-lactam antibiotics, cefsulodin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][10] The core of this mechanism is the irreversible binding of the beta-lactam ring to penicillin-binding proteins (PBPs).[3][10] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that forms the cross-links between peptidoglycan chains.[2] By inhibiting PBPs, cefsulodin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[2][3]

Cefsulodin has a high affinity for the PBPs of Pseudomonas aeruginosa, particularly PBP1a and PBP1b, while binding poorly to the PBPs of other bacteria, which accounts for its narrow spectrum of activity.[9][10] It can readily penetrate the outer membrane of P. aeruginosa to reach its periplasmic targets.[9]

Antimicrobial Spectrum and Efficacy

Cefsulodin exhibits a narrow spectrum of activity, with potent efficacy against Pseudomonas aeruginosa.[2][11] It has limited to no significant activity against other Gram-negative bacteria, Gram-positive bacteria, and anaerobes.[2][11]

Table 2: In Vitro Activity of Cefsulodin Against Pseudomonas aeruginosa

| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Wild-type, susceptible | 2 - 4 | 8 |

| Resistant strain (PA13) | 32 | - |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[1][9]

Experimental Protocols

The in vitro activity of cefsulodin is primarily determined using antimicrobial susceptibility testing (AST) methods, such as the Kirby-Bauer disk diffusion and broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test organism, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth or saline.

-

Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: A cefsulodin-impregnated disk (typically 30 µg) is aseptically applied to the surface of the inoculated agar plate.

-

Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-24 hours.

-

Zone Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters.

-

Interpretation: The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to the breakpoints established by a standard-setting organization such as the Clinical and Laboratory Standards Institute (CLSI).

Tentative Interpretive Zone Standards for a 30 µg Cefsulodin Disk:

-

Susceptible: ≥ 18 mm

-

Resistant: ≤ 14 mm

(Note: These are tentative breakpoints and may vary. Refer to the latest CLSI M100 document for current interpretive criteria.)

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology:

-

Preparation of Antimicrobial Dilutions: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of cefsulodin that completely inhibits visible bacterial growth.

Conclusion

This compound remains a significant third-generation cephalosporin due to its targeted and potent activity against Pseudomonas aeruginosa. Its mechanism of action, centered on the inhibition of peptidoglycan synthesis via PBP binding, is well-established. Standardized antimicrobial susceptibility testing methods are crucial for determining its in vitro efficacy and guiding its appropriate use. For researchers and drug development professionals, a thorough understanding of cefsulodin's properties and the methodologies for its evaluation is essential for its application in both research and clinical contexts. It is imperative to consult the latest guidelines from bodies such as the CLSI for the most current interpretive criteria for susceptibility testing.

References

- 1. researchgate.net [researchgate.net]

- 2. [Clinical laboratory approach for estimating effective administrative dose of cefsulodin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [A simple disk diffusion test to identify beta-lactamase-negative, ampicillin-resistant Haemophilus influenzae--application of cephalexin, cefsulodin and cefaclor disks] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]

- 7. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ibg.kit.edu [ibg.kit.edu]

- 9. researchgate.net [researchgate.net]

- 10. BIOL 230 Lecture Guide - Flash Animation Showing the Synthesis of Peptidoglycan in Bacteria - Complete Process [cwoer.ccbcmd.edu]

- 11. journals.asm.org [journals.asm.org]

The Principle of Selective Activity of Cefsulodin Against Pseudomonas aeruginosa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefsulodin, a third-generation cephalosporin, exhibits a remarkable and clinically significant selective activity against Pseudomonas aeruginosa. This narrow spectrum of activity is a direct consequence of a confluence of factors: preferential binding to specific essential penicillin-binding proteins (PBPs) in P. aeruginosa, efficient permeation across its outer membrane, and notable stability against the chromosomal β-lactamases produced by this opportunistic pathogen. This technical guide provides a comprehensive exploration of the molecular principles underpinning cefsulodin's selective anti-pseudomonal action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved. Understanding these principles is crucial for the rational design of new anti-pseudomonal agents and for optimizing the clinical application of existing therapies.

Mechanism of Action: Targeted Inhibition of Peptidoglycan Synthesis

Like all β-lactam antibiotics, cefsulodin's bactericidal effect stems from the disruption of peptidoglycan synthesis, an essential process for maintaining the integrity of the bacterial cell wall. Cefsulodin achieves this by acylating the active site of penicillin-binding proteins (PBPs), the enzymes responsible for the final transpeptidation step in peptidoglycan assembly. The selective action of cefsulodin against P. aeruginosa is primarily attributed to its high affinity for specific PBPs in this organism, particularly PBP3 (encoded by the ftsI or pbpB gene), which is essential for cell division.[1] Inhibition of PBP3 leads to the formation of filamentous cells and eventual lysis.[2]

Preferential Binding to P. aeruginosa Penicillin-Binding Proteins

The cornerstone of cefsulodin's selectivity lies in its differential affinity for the PBPs of P. aeruginosa compared to those of other bacteria, such as Escherichia coli. Cefsulodin demonstrates potent binding to P. aeruginosa PBP1a and PBP1b, in addition to its primary target, PBP3.[3] This high affinity ensures effective inhibition of cell wall synthesis at clinically achievable concentrations.

Data Presentation: Comparative Binding Affinity of Cefsulodin

| Organism | PBP | IC50 (µg/mL) | Reference |

| Pseudomonas aeruginosa | PBP1a | 0.5 | [1] |

| PBP1b | 3 | [1] | |

| PBP2 | >100 | [1] | |

| PBP3 | 0.2 | [1] | |

| Escherichia coli | PBP1a/1b | High | [4][5] |

| PBP2 | High | [4][5] | |

| PBP3 | High | [4][5] |

Note: Lower IC50 values indicate higher binding affinity.

Outer Membrane Permeability: A Gateway to the Periplasm

Stability Against β-Lactamases: Evading Enzymatic Degradation

The production of β-lactamases, enzymes that hydrolyze the β-lactam ring, is a primary mechanism of resistance to β-lactam antibiotics. P. aeruginosa possesses an inducible chromosomal AmpC β-lactamase that can confer resistance to many cephalosporins. A key feature of cefsulodin is its relative stability against hydrolysis by the chromosomal β-lactamases of P. aeruginosa.[3][8] While it can be slowly hydrolyzed by some plasmid-mediated β-lactamases, such as TEM-type and certain carbenicillinases, its resistance to the endogenous AmpC is a significant contributor to its efficacy.[8]

Data Presentation: Antimicrobial Spectrum of Cefsulodin

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 2 | 8 | [9] |

| Escherichia coli | >64 | >64 | [8] |

| Klebsiella pneumoniae | >64 | >64 | [8] |

| Enterobacter cloacae | >64 | >64 | [8] |

| Proteus mirabilis | >64 | >64 | [8] |

| Staphylococcus aureus | 4 | 16 | [10] |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Mechanisms of Resistance to Cefsulodin

Despite its effectiveness, resistance to cefsulodin in P. aeruginosa can emerge through several mechanisms.

Alteration of the Primary Target: PBP3 Modification

The most significant mechanism of acquired resistance to cefsulodin is the modification of its primary target, PBP3.[11] Mutations in the pbpB gene can lead to amino acid substitutions in the PBP3 protein, reducing its affinity for cefsulodin.[2][11] This decreased binding affinity necessitates higher concentrations of the antibiotic to achieve inhibition. For instance, spontaneous cefsulodin-resistant mutants of P. aeruginosa PAO4089 showed a significant reduction in the affinity of PBP3 for cefsulodin, with the MIC increasing from 0.78 mg/L to 12.5 mg/L.[11] Specific mutations, such as F533L, have been shown to reduce the affinity of PBP3 for β-lactams.[2]

Enzymatic Degradation: Upregulation of β-Lactamases

Although cefsulodin is relatively stable to basal levels of AmpC β-lactamase, overexpression of this enzyme can lead to resistance. Mutations in genes that regulate AmpC expression, such as ampD, can lead to constitutive hyperproduction of the enzyme, resulting in increased hydrolysis of cefsulodin and other β-lactams.

Diagram: Cefsulodin's Mechanism of Action and Resistance

Caption: Cefsulodin's selective action and resistance pathways in P. aeruginosa.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

96-well microtiter plates[12]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]

-

Cefsulodin powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity[14]

-

Spectrophotometer

-

Incubator (35°C ± 2°C)[13]

Procedure:

-

Preparation of Cefsulodin Stock Solution: Prepare a stock solution of cefsulodin at a concentration of 1280 µg/mL in a suitable solvent and sterilize by filtration.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the cefsulodin stock solution in CAMHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).[12] Leave a well with only broth as a growth control.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[12]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including the growth control well.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

-

Reading the MIC: The MIC is the lowest concentration of cefsulodin at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading device.[14]

Diagram: Broth Microdilution Workflow

Caption: Workflow for MIC determination by broth microdilution.

Penicillin-Binding Protein (PBP) Competition Assay using Fluorescent Penicillin

This assay is used to determine the binding affinity (IC50) of an unlabeled β-lactam (cefsulodin) for specific PBPs by competing with a fluorescently labeled penicillin derivative (e.g., Bocillin FL).

Materials:

-

Bacterial membrane preparations containing PBPs

-

Cefsulodin

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence imager

Procedure:

-

Membrane Preparation: Grow P. aeruginosa to mid-log phase, harvest the cells, and prepare membrane fractions containing the PBPs by sonication or French press followed by ultracentrifugation.

-

Competition Reaction: In separate tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of cefsulodin for a set period (e.g., 10 minutes at 30°C) to allow for binding to the PBPs.

-

Fluorescent Labeling: Add a fixed, subsaturating concentration of Bocillin FL to each tube and incubate for another set period (e.g., 15 minutes at 30°C) to label the PBPs that are not bound by cefsulodin.[16]

-

Termination of Reaction: Stop the labeling reaction by adding SDS-PAGE sample buffer and heating the samples.

-

SDS-PAGE and Imaging: Separate the PBP profiles by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. The IC50 is the concentration of cefsulodin that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to the control (no cefsulodin).

Diagram: PBP Competition Assay Workflow

Caption: Workflow for the PBP competition assay.

Conclusion

The selective activity of cefsulodin against Pseudomonas aeruginosa is a finely tuned interplay of molecular interactions. Its high affinity for essential penicillin-binding proteins, particularly PBP3, coupled with efficient penetration of the outer membrane and resistance to endogenous β-lactamases, provides a powerful and targeted bactericidal effect. While resistance can emerge, primarily through modifications of PBP3, the principles underlying cefsulodin's selectivity offer a valuable blueprint for the development of novel anti-pseudomonal agents. A thorough understanding of these mechanisms is paramount for researchers and drug development professionals working to combat the significant clinical challenge posed by P. aeruginosa infections.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of cefsulodin and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell cycle-independent lysis of Escherichia coli by cefsulodin, an inhibitor of penicillin-binding proteins 1a and 1b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and characterization of a new β-lactamase OXA-205 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.aber.ac.uk [research.aber.ac.uk]

- 8. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Cefsulodin, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resistance of Pseudomonas aeruginosa to cefsulodin: modification of penicillin-binding protein 3 and mapping of its chromosomal gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. protocols.io [protocols.io]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Penicillin-Binding Proteins (PBPs) by Cefsulodin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefsulodin sodium is a third-generation cephalosporin antibiotic distinguished by its narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. Its mechanism of action involves the inhibition of essential penicillin-binding proteins (PBPs), enzymes critical for the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the interaction between cefsulodin and bacterial PBPs, with a focus on its inhibitory kinetics, target specificity, and the methodologies used to characterize these interactions. Quantitative data on its efficacy are presented, alongside detailed experimental protocols and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Cefsulodin is a semi-synthetic cephalosporin that exhibits potent bactericidal activity against Pseudomonas aeruginosa, a pathogen notorious for its intrinsic and acquired resistance to many antibiotics.[1][2][3] Unlike broad-spectrum cephalosporins, cefsulodin's activity is largely confined to P. aeruginosa and some strains of Staphylococcus aureus.[4] This specificity is attributed to its high affinity for particular PBPs in these organisms and its ability to penetrate the outer membrane of P. aeruginosa.[5] This guide delves into the molecular basis of cefsulodin's action, providing a technical resource for researchers in antimicrobial drug discovery and development.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The bactericidal effect of cefsulodin, like other β-lactam antibiotics, stems from its ability to interfere with the final stages of peptidoglycan synthesis.[1][2][3] Peptidoglycan, a vital component of the bacterial cell wall, provides structural integrity and protects the cell from osmotic lysis. Its synthesis is finalized by the transpeptidase activity of PBPs, which catalyze the cross-linking of peptide side chains of adjacent glycan strands.

Cefsulodin acts as a suicide inhibitor by forming a stable, covalent acyl-enzyme complex with the active site serine of susceptible PBPs. This inactivation of PBPs disrupts the synthesis of the peptidoglycan layer, leading to a weakened cell wall and ultimately, cell death.[1][2]

Peptidoglycan Synthesis Pathway and Cefsulodin's Point of Inhibition

The synthesis of peptidoglycan is a multi-step process that originates in the cytoplasm and culminates in the periplasmic space. Cefsulodin's intervention occurs at the final, periplasmic stage.

Target Specificity and Quantitative Analysis

Cefsulodin's narrow spectrum of activity is a direct consequence of its differential affinity for the PBPs of various bacterial species. It exhibits a particularly high affinity for the PBPs of P. aeruginosa.

Primary PBP Targets

Quantitative Inhibitory Data

The following tables summarize the available quantitative data on the inhibitory activity of cefsulodin.

Table 1: 50% Inhibitory Concentration (IC50) of Cefsulodin against E. coli PBPs

| Penicillin-Binding Protein (PBP) | IC50 (µM) | Organism |

| PBP1a | 10 | Escherichia coli |

| PBP1b | 100 | Escherichia coli |

Data sourced from a competitive binding assay using Bocillin FL.

Table 2: Minimum Inhibitory Concentration (MIC) of Cefsulodin against Pseudomonas aeruginosa

| Parameter | MIC (µg/mL) | Reference |

| MIC50 | 2.0 - 4.0 | [7] |

| MIC90 | 8.0 | [8] |

| Range for clinical isolates | 0.5 - 64 | [9] |

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of cefsulodin with PBPs.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow for MIC Determination

Detailed Protocol:

-

Preparation of Cefsulodin Stock Solution: Prepare a stock solution of this compound at twice the highest desired concentration in the appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Microtiter Plate: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the 2x cefsulodin stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard the final 100 µL from the last column of the dilution series.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells after inoculation.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of cefsulodin at which there is no visible turbidity.

Competitive PBP Binding Assay

This assay determines the affinity of a test compound (cefsulodin) for PBPs by measuring its ability to compete with a fluorescently labeled β-lactam (e.g., Bocillin FL) for binding to the active site of the PBPs.

Workflow for Competitive PBP Binding Assay

References

- 1. Blocking Peptidoglycan Recycling in Pseudomonas aeruginosa Attenuates Intrinsic Resistance to Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of MupP as a New Peptidoglycan Recycling Factor and Antibiotic Resistance Determinant in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Resistance of Pseudomonas aeruginosa to cefsulodin: modification of penicillin-binding protein 3 and mapping of its chromosomal gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of cefsulodin and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of Cefsulodin Sodium in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefsulodin sodium is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1] As with any pharmaceutical agent, a thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous solutions, is paramount for the development of safe, effective, and stable dosage forms. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering quantitative data, detailed experimental protocols, and visual representations of degradation pathways to support research and development efforts.

Solubility Profile of this compound

This compound is a white to light yellow crystalline powder that is freely soluble in water.[2][3] This high aqueous solubility is a key characteristic for its formulation as an injectable product. The solubility in various solvents is summarized in the table below.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes |

| Water | 50 mg/mL | Freely soluble.[4][5] |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | -[6] |

| Dimethyl Sulfoxide (DMSO) | ~0.1 mg/ml | -[6] |

| Ethanol | Soluble | -[7] |

| Methanol | Slightly soluble | -[3] |

| Formamide | Freely soluble | -[3] |

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of other substances. Understanding these factors is critical for predicting the shelf-life and ensuring the potency of this compound formulations.

pH-Dependent Stability

The stability of this compound is highly dependent on the pH of the aqueous solution. The optimal pH range for the stability of this compound is between 3.2 and 5.7.[8] Outside of this range, the degradation of the molecule is accelerated.

Temperature-Dependent Stability

Temperature plays a crucial role in the stability of this compound in aqueous solutions. As with most chemical reactions, the rate of degradation increases with temperature. The stability of this compound in common intravenous admixtures at various temperatures is detailed in the table below.

Table 2: Stability of this compound in Intravenous Admixtures

| Intravenous Admixture | Temperature (°C) | Stability (Time to 90% Potency) |

| 5% Dextrose Injection | 24 | ~1 day |

| 0.9% Sodium Chloride Injection | 24 | ~1 day |

| 5% Dextrose Injection | 5 | ~17 days |

| 0.9% Sodium Chloride Injection | 5 | ~17 days |

| 5% Dextrose Injection | -10 | ≥ 60 days |

| 0.9% Sodium Chloride Injection | -10 | ≥ 60 days |

| Data from Das Gupta & Stewart (1984)[8] |

Degradation Kinetics

The degradation of this compound in aqueous solutions generally follows pseudo-first-order kinetics.[9] The overall degradation rate constant (k) can be described by the following rate law, which accounts for specific acid-base and water-catalyzed hydrolysis:

k = kH+[H+] + k0 + kOH-[OH-]

where:

-

kH+ is the second-order rate constant for acid catalysis.

-

k0 is the first-order rate constant for water-catalyzed hydrolysis.

-

kOH- is the second-order rate constant for base catalysis.

The apparent activation energies for the degradation of this compound at various pH values have been determined, as shown in the table below.

Table 3: Apparent Activation Energies for this compound Degradation

| pH | Apparent Activation Energy (kcal/mol) |

| 2 | 20.7 |

| 4 | 22.3 |

| 6 | 23.0 |

| 9 | 27.7 |

| Data from Fujita & Koshiro (1984)[9] |

Degradation Pathways

The degradation of this compound in aqueous solutions proceeds primarily through two main pathways: hydrolysis of the β-lactam ring and epimerization at the α-carbon of the phenylacetyl side chain.

β-Lactam Ring Cleavage

The hydrolysis of the four-membered β-lactam ring is a common degradation pathway for all β-lactam antibiotics. This reaction is catalyzed by both acid and base and leads to the loss of antibacterial activity. The cleavage of the amide bond in the β-lactam ring results in the formation of an inactive penicilloic acid-like derivative.

Epimerization

Epimerization of cefsulodin can occur at the α-carbon of the phenylacetyl side chain, particularly under basic conditions. This process involves the removal of the α-proton by a hydroxide ion to form a carbanion intermediate, which can then be reprotonated to form either the original R-isomer or the S-isomer (epimer). The formation of the epimer can lead to a reduction in biological activity.[9]

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for accurately quantifying the amount of intact this compound and separating it from its degradation products. The following method is a representative protocol that can be adapted for stability studies.

Table 4: Representative HPLC Method Parameters for this compound Stability Testing

| Parameter | Specification |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient elution with: - A: 1% Ammonium sulphate aqueous solution - B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV spectrophotometer at 265 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25°C |

This method is adapted from a published method for the analysis of cefsulodin and its impurities.[10]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method. The following are general protocols for subjecting this compound to various stress conditions.

1. Acid Hydrolysis:

-

Dissolve this compound in 0.1 M HCl to a concentration of approximately 1 mg/mL.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

2. Base Hydrolysis:

-

Dissolve this compound in 0.1 M NaOH to a concentration of approximately 1 mg/mL.

-

Incubate the solution at room temperature for a specified period (e.g., 30, 60, 120 minutes).

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

-

Dissolve this compound in a 3% solution of hydrogen peroxide to a concentration of approximately 1 mg/mL.

-

Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

-

Place the solid this compound powder in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, dissolve it in the mobile phase, and dilute to an appropriate concentration for HPLC analysis.

5. Photolytic Degradation:

-

Expose a solution of this compound (approximately 1 mg/mL in water or mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be stored in the dark under the same conditions.

-

At specified time points, withdraw samples for HPLC analysis.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important antibiotic. A thorough understanding of these fundamental properties is essential for the successful formulation of stable and effective this compound products. Further studies may be warranted to elucidate the precise structures of all degradation products and to obtain more detailed kinetic data under a wider range of conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. agscientific.com [agscientific.com]

- 4. You are being redirected... [bio-world.com]

- 5. This compound salt, 50 mg/ml in distilled water, sterile-filtered, Thermo Scientific Chemicals 1 mL [thermofisher.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. agscientific.com [agscientific.com]

- 8. Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and Mechanism of the Degradation and Epimerization of Sodium Cefsulodin in Aqueous Solution [jstage.jst.go.jp]

- 10. Separation and structural elucidation of cefsulodin and its impurities in both positive and negative ion mode in this compound bulk material using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefsulodin Sodium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cefsulodin sodium, a third-generation cephalosporin antibiotic. It covers its core chemical properties, mechanism of action, and key experimental applications, with a focus on methodologies relevant to research and drug development.

Core Properties of this compound

This compound is a semisynthetic, narrow-spectrum cephalosporin antibiotic primarily effective against Pseudomonas aeruginosa.[1][2][3] Its targeted activity makes it a valuable tool in both clinical and research settings for the selective isolation and susceptibility testing of this opportunistic pathogen.

| Property | Value | References |

| CAS Number | 52152-93-9 | [1][2] |

| Molecular Formula | C₂₂H₁₉N₄NaO₈S₂ | [1] |

| Molecular Weight | 554.53 g/mol (anhydrous basis) | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Freely soluble in water |

Mechanism of Action

Similar to other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][4] This process involves the targeted inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[1][4]

Specifically, cefsulodin binds to and inhibits PBPs, which are responsible for the final transpeptidation step in peptidoglycan synthesis.[1] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. By disrupting its synthesis, cefsulodin compromises the cell wall's integrity, leading to cell lysis and bacterial death.[1] Cefsulodin has shown particular activity against PBP-1A and PBP-1B in Pseudomonas aeruginosa.

Caption: Mechanism of action of this compound.

Experimental Protocols

This compound is a critical component in several standard microbiological assays. Below are detailed protocols for its application in antimicrobial susceptibility testing and as a selective agent in culture media.

Antimicrobial Susceptibility Testing (AST)

The Kirby-Bauer disk diffusion method is a common technique for determining the susceptibility of a bacterial isolate to cefsulodin.

Objective: To determine the in vitro susceptibility of a bacterial strain to cefsulodin.

Materials:

-

Cefsulodin antibiotic disks (30 µg)

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile broth or saline equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[5][6]

-

Disk Application: Aseptically apply a cefsulodin (30 µg) disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.[6]

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[6]

-

Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters. Interpret the results based on established guidelines (e.g., CLSI or EUCAST). Tentative zone size breakpoints for a 30-µg cefsulodin disk have been suggested as: Susceptible ≥ 18 mm and Resistant ≤ 14 mm.[3][7]

References

- 1. BAM Media M35: Cefsulodin-Irgasan Novobiocin (CIN) Agar or Yersinia Selective Agar (YSA) | FDA [fda.gov]

- 2. alliance-bio-expertise.com [alliance-bio-expertise.com]

- 3. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtestsguide.com [labtestsguide.com]

- 5. asm.org [asm.org]

- 6. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 7. journals.asm.org [journals.asm.org]

Foundational Research on Cefsulodin's Beta-Lactamase Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefsulodin, a third-generation cephalosporin, has historically held a significant place in the therapeutic arsenal against Pseudomonas aeruginosa. A key attribute contributing to its efficacy is its notable stability in the presence of various beta-lactamases, the primary enzymatic defense mechanism of many resistant bacteria. This technical guide provides an in-depth review of the foundational research concerning cefsulodin's interaction with these enzymes. It consolidates qualitative stability data, summarizes its activity against various bacterial strains through Minimum Inhibitory Concentration (MIC) data, and presents a detailed experimental protocol for assessing beta-lactamase stability. Visualizations of its mechanism of action and relevant experimental workflows are also provided to facilitate a comprehensive understanding.

Introduction to Cefsulodin

Cefsulodin is a semi-synthetic, narrow-spectrum cephalosporin antibiotic with potent activity primarily directed against Pseudomonas aeruginosa.[1] Unlike broad-spectrum cephalosporins, its activity against other Gram-negative bacteria, Gram-positive cocci, and anaerobes is limited. This specificity makes it a targeted therapeutic option, particularly in documented P. aeruginosa infections.

Mechanism of Action

Like other beta-lactam antibiotics, cefsulodin's bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis.[1] Specifically, it targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By inactivating these proteins, cefsulodin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Cefsulodin has demonstrated a high affinity for the PBPs of P. aeruginosa.

Stability Against Beta-Lactamases

A critical factor in the efficacy of any beta-lactam antibiotic is its resistance to hydrolysis by beta-lactamases. Cefsulodin is recognized for its stability against many common beta-lactamases, particularly the chromosomally mediated AmpC-type cephalosporinases produced by P. aeruginosa.[2]

Qualitative Stability Data

While detailed kinetic studies providing Vmax and Km values for cefsulodin against a wide array of beta-lactamases are not extensively available in the literature, numerous studies have qualitatively assessed its stability. The consensus is that cefsulodin is a poor substrate for many clinically relevant beta-lactamases. A summary of these findings is presented in Table 1.

Table 1: Qualitative Stability of Cefsulodin against Various Beta-Lactamases

| Beta-Lactamase Source/Type | Stability Description | Reference |

| P. aeruginosa (induced) | Not hydrolyzed | |

| Sabath and Abrahams' (SA) enzyme (P. aeruginosa) | Hydrolysis not detectable; poor enzyme binding (Ki) | [3] |

| Enterobacter cloacae | Poor substrate | |

| Proteus morganii | Poor substrate | |

| TEM-type beta-lactamases | Hydrolyzed, albeit slowly | |

| Carbenicillin-resistant P. aeruginosa isolates | Hydrolyzed, albeit slowly |

The stability of cefsulodin against the inducible chromosomal beta-lactamase of P. aeruginosa is a key factor in its specific anti-pseudomonal activity.[3] Even when induced, this enzyme does not effectively hydrolyze cefsulodin, allowing the antibiotic to reach its PBP targets.

Minimum Inhibitory Concentration (MIC) Data

The stability of cefsulodin against beta-lactamases is reflected in its MIC values against various bacterial strains. Table 2 provides a summary of cefsulodin's in vitro activity.

Table 2: In Vitro Activity of Cefsulodin against Selected Bacteria

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Pseudomonas aeruginosa | 779 | - | 2-4 | - | [2] |

| Pseudomonas aeruginosa | 170 | - | 2 | 8 | [4] |

| P. diminuta, P. maltophilia, P. paucimobilis, P. pseudoalcaligenes | - | 1 - 32 | - | - | [1] |

| Staphylococcus aureus (penicillinase-producing) | - | Active | - | - |

Experimental Protocols: Determining Beta-Lactamase Stability

The stability of a beta-lactam antibiotic against beta-lactamase hydrolysis can be determined using several methods. A widely used technique is the spectrophotometric assay, which measures the change in absorbance of the beta-lactam as its beta-lactam ring is cleaved.

Spectrophotometric Hydrolysis Assay

Objective: To determine the rate of hydrolysis of cefsulodin by a purified beta-lactamase enzyme.

Materials:

-

Purified beta-lactamase preparation of known concentration.

-

Cefsulodin sodium salt.

-

Phosphate buffer (e.g., 50 mM, pH 7.0).

-

UV-Vis spectrophotometer with temperature control.

-

Quartz cuvettes.

-

Micropipettes and sterile tips.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of cefsulodin in phosphate buffer (e.g., 10 mM).

-

Prepare serial dilutions of the cefsulodin stock solution in phosphate buffer to create a range of substrate concentrations for kinetic analysis.

-

Prepare a working solution of the purified beta-lactamase in phosphate buffer. The concentration will depend on the enzyme's activity and should be determined empirically.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the wavelength of maximum absorbance for cefsulodin (this needs to be determined experimentally, but is typically in the UV range, e.g., 260-300 nm).

-

Set the temperature of the cuvette holder to a constant physiological temperature (e.g., 37°C).

-

-

Assay Performance:

-

Add a defined volume of phosphate buffer and a specific concentration of cefsulodin solution to a quartz cuvette.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

-

Initiate the reaction by adding a small, precise volume of the beta-lactamase solution to the cuvette. Mix quickly but gently.

-

Immediately begin recording the change in absorbance over time. The rate of decrease in absorbance corresponds to the hydrolysis of the beta-lactam ring.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.

-

Repeat the assay with varying concentrations of cefsulodin.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant). The catalytic efficiency (kcat/Km) can then be calculated.

-

Conclusion